6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid.
Amidation: The carboxylic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with different substituents at positions 6 and 8.
Reduction: The corresponding alcohol derivative.
Oxidation: The hydroxylated derivative.
Scientific Research Applications
6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
- 4-methoxybenzylamine
- Other chromene derivatives with different substituents
Uniqueness
6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the specific combination of substituents, which confer distinct biological activities and chemical properties. Its dual chlorine substitution and methoxybenzyl group make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13Cl2NO4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
6,8-dichloro-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO4/c1-24-13-4-2-10(3-5-13)9-21-17(22)14-7-11-6-12(19)8-15(20)16(11)25-18(14)23/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
YLLDCNSUYOBHII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
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